molecular formula C12H8N2O3 B5240172 2-amino-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-amino-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B5240172
M. Wt: 228.20 g/mol
InChI Key: IGDASURZQZXOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C12H8N2O3 and its molecular weight is 228.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 228.05349212 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensor Systems

2-Amino-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives have been synthesized and used as chemosensor systems, particularly for the determination of anions. These derivatives exhibit high selectivity in chemosensor applications (Tolpygin et al., 2012).

Antitumor Activity

Research has been conducted to evaluate these compounds for their antitumor properties. A computer-assisted study identified features necessary for good anticancer activity, with certain derivatives showing promising results against lymphocytic leukemia (Paull et al., 1984).

Antimicrobial Activity

Derivatives of this compound have also been synthesized and evaluated for antimicrobial activity. These compounds have shown effectiveness against various bacteria and fungi, indicating potential use in antimicrobial treatments (Kuran et al., 2012).

Antiviral Effects

Studies have demonstrated the antiviral effects of these compounds, particularly against herpes simplex viruses. The efficacy of these derivatives in inhibiting viral replication highlights their potential as antiviral agents (Al-Salahi et al., 2015).

Fluorescent Chemosensor for Metal Ions

A derivative of this compound has been developed as a fluorescent chemosensor, showing selective recognition of Group IIIA metal ions. This application is significant in chemical analysis and environmental monitoring (Jang et al., 2018).

Photoinitiators of Polymerization

These compounds have been used as photoinitiators in the polymerization of epoxides and acrylates. Their ability to initiate polymerization under various light conditions, including visible LEDs, highlights their versatility in material science applications (Xiao et al., 2015).

Cancer Targeting

Specific derivatives have shown potent and selective targeting abilities against breast cancer cells, mediated via the aryl hydrocarbon receptor pathway. This indicates their potential as targeted cancer therapies (Gilbert et al., 2020).

Properties

IUPAC Name

2-amino-5-hydroxybenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c13-14-11(16)8-3-1-2-6-4-7(15)5-9(10(6)8)12(14)17/h1-5,15H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDASURZQZXOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.